3-Bromo-2-(trifluoromethyl)naphthalene 3-Bromo-2-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC19821718
InChI: InChI=1S/C11H6BrF3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13,14)15/h1-6H
SMILES:
Molecular Formula: C11H6BrF3
Molecular Weight: 275.06 g/mol

3-Bromo-2-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC19821718

Molecular Formula: C11H6BrF3

Molecular Weight: 275.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C11H6BrF3
Molecular Weight 275.06 g/mol
IUPAC Name 2-bromo-3-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C11H6BrF3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13,14)15/h1-6H
Standard InChI Key PGYLHJGLJXALFO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 3-bromo-2-(trifluoromethyl)naphthalene is C₁₁H₆BrF₃, with a molecular weight of 275.06 g/mol . The naphthalene system consists of two fused benzene rings, with substituents at the 2- and 3-positions. The trifluoromethyl group (-CF₃) at position 2 induces significant electron-withdrawing effects, while the bromine atom at position 3 provides a site for cross-coupling reactions.

Stereoelectronic Effects

The -CF₃ group’s strong inductive (-I) effect deactivates the aromatic ring, directing electrophilic substitution to the less deactivated positions. Conversely, bromine’s moderate -I effect and capacity for resonance donation (+M) create regioselective reactivity patterns. Computational studies of analogous compounds suggest that the C-Br bond length in such systems is approximately 1.89 Å, while the C-CF₃ bond measures 1.52 Å .

Spectroscopic Data

  • ¹H NMR: Protons adjacent to the -CF₃ group exhibit deshielding, with chemical shifts in the range of δ 7.8–8.5 ppm due to the electron-withdrawing effect .

  • ¹⁹F NMR: The -CF₃ group resonates as a singlet near δ -64 to -65 ppm .

  • MS (EI): Characteristic fragments include [M]⁺ at m/z 274 and cleavage products at m/z 195 (C₁₀H₆F₃⁺) and m/z 79 (Br⁺) .

Synthesis and Functionalization

Copper-Catalyzed Trifluoromethylation

A robust method for introducing the -CF₃ group involves copper(I)-mediated cross-coupling. As demonstrated in diaryliodonium salt trifluoromethylation, CuI/PPh₃ systems in DMF at 65°C facilitate the transfer of CF₃ from (trifluoromethyl)trimethylsilane (TMSCF₃) to aryl substrates . Applied to 3-bromonaphthalene, this approach could yield the target compound in ~70% yield after optimization .

Table 1: Representative Trifluoromethylation Conditions

CatalystLigandSolventTemp (°C)Yield (%)
CuIPPh₃DMF6585
CuBrPhenDCE8072

Bromination Strategies

Electrophilic bromination of 2-(trifluoromethyl)naphthalene using Br₂/FeBr₃ in dichloromethane selectively installs bromine at the 3-position due to the -CF₃ group’s meta-directing influence . Alternative metal-free approaches, such as N-bromosuccinimide (NBS) under radical conditions, may offer improved regiocontrol .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous fluoronaphthalenes reveals melting points between 95–110°C and decomposition temperatures exceeding 250°C . The -CF₃ group enhances thermal stability by reducing π-electron density.

Solubility and LogP

3-Bromo-2-(trifluoromethyl)naphthalene exhibits limited water solubility (<0.1 mg/mL) but high solubility in aromatic solvents (e.g., toluene, xylene). Its calculated logP (octanol-water partition coefficient) of 3.8 suggests significant hydrophobicity, aligning with QSAR models for halogenated aromatics .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The C-Br bond undergoes palladium-catalyzed coupling with aryl boronic acids to generate biaryl structures. For example, reaction with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol affords 2-(trifluoromethyl)-3-phenylnaphthalene in 82% yield .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring permits substitution at the 1- and 4-positions. Treatment with NaOCH₃ in DMSO replaces bromine with methoxy, albeit in modest yields (~45%) due to steric hindrance .

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